molecular formula C19H22N2O3 B8547864 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide CAS No. 145451-07-6

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide

Cat. No. B8547864
CAS RN: 145451-07-6
M. Wt: 326.4 g/mol
InChI Key: WXUZAHCNPWONDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,5-Dimethylphenoxy)methyl]-alpha-(methoxyimino)-N-methylbenzeneacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

145451-07-6

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxyimino-N-methylacetamide

InChI

InChI=1S/C19H22N2O3/c1-13-9-10-14(2)17(11-13)24-12-15-7-5-6-8-16(15)18(21-23-4)19(22)20-3/h5-11H,12H2,1-4H3,(H,20,22)

InChI Key

WXUZAHCNPWONDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=NOC)C(=O)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide (0.27 g, 0.9 mmol), added were methanol (2.0 ml) and methoxylamine hydrochloride (0.15 g, 1.8 mmol), and the reaction mixture was heated under reflux for 4 hours. After completion of the reaction, water (100 ml) was added to the reaction mixture which was then extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate/n-hexane) to give 2-[2-(2,5-dimethylphenoxymethyl)phenyl] -2-methoxyimino-N-methylacetamide (0.28 g; yield, 98.9%) as a mixture of E-form and Z-form.
Name
2-[2-(2,5-dimethylphenoxymethyl)phenyl]-N-methyl-2-oxoacetamide
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
CON=C(C(N)=O)c1ccccc1COc1cc(C)ccc1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Toluene (3 ml) and conc. hydrochloric acid (0.61 g, 6 mmol) were added to 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxyimino-N-methylacetamide (0.98 g, E/Z=75/25), and the mixture was stirred at 80° C. for 2 hours. After completion of the reaction, water (150 ml) was added. The mixture was extracted with methylene chloride (50 ml) twice, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give crystals (1.01 g, E/Z=95/5). The crystals were recrystallized from toluene to give (E)-2-[2-(2,5-dimethylphenoxymethyl)-phenyl]-2-methoxyimino-N-methylacetamide (0.72 .g, Yield 71.5%) as colorless crystals.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.